Cotarnine hydrochloride
Description
Cotarnine hydrochloride (C₁₂H₁₅NO₄·HCl) is a quaternary ammonium salt derived from cotarnine, a tetrahydroisoquinoline (THIQ) alkaloid. It is synthesized via the oxidative degradation of noscapine, an opium alkaloid isolated from Papaver pseudo-orientale . This compound is clinically recognized for its hemostatic properties, effectively controlling bleeding without inducing uterine contractions, unlike ergot alkaloids . It is also a key intermediate in synthesizing tritoqualine, an antiallergic drug .
Properties
CAS No. |
36647-02-6 |
|---|---|
Molecular Formula |
C12H16ClNO4 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14;/h5,12,14H,3-4,6H2,1-2H3;1H |
InChI Key |
UONSFNPHCTWRGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cotarnine hydrochloride can be synthesized through the oxidative degradation of noscapine. The reaction typically involves the use of oxidizing agents under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes, often using advanced chemical reactors to maintain consistency and efficiency. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Oxidation and Degradation Pathways
Cotarnine hydrochloride undergoes oxidative degradation under nitric acid (HNO₃) to yield key intermediates for further derivatization . In one protocol:
-
Noscapine → Cotarnine : Oxidative cleavage of noscapine with HNO₃ produces cotarnine (C₁₂H₁₄NO₃⁺) through benzylisoquinoline ring opening .
-
Subsequent oxidation with iodine or N-bromosuccinimide generates cotarnone derivatives.
Critical Conditions :
| Reaction Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Noscapine oxidation | HNO₃ (2M) | 60°C | 72% |
| Cotarnine → Cotarnone | I₂ (1.2 eq) | RT | 85% |
Reductive Modifications
NaBH₄-mediated reduction of this compound facilitates access to hydrocotarnine derivatives :
Protocol :
-
Treat cotarnine with trifluoroacetic acid (TFA) for dehydration
-
Reduce intermediate with NaBH₄ in methanol (0°C → RT)
This pathway enables N-demethylation using H₂O₂/FeSO₄ systems to produce nor-hydrocotarnine , a precursor for amino acid conjugates.
Conjugation Reactions at C-6
Position-selective functionalization enhances antimitotic activity :
Amino Acid Coupling :
-
Activate N-Boc-protected amino acids with TBTU
-
Couple to nor-hydrocotarnine at C-6 position
Representative IC₅₀ Values vs HeLa Cells :
| Compound | IC₅₀ (μM) | Improvement vs Cotarnine |
|---|---|---|
| 6h | 11.2 | 19.2× |
| 6i | 16.3 | 13.2× |
| Cotarnine | 575.3 | Baseline |
Molecular docking reveals enhanced tubulin binding (ΔG = -8.9 kcal/mol for 6i ) through hydrogen bonding with ASN249 and π-π stacking with TYR224 .
Nucleophilic Substitution
This compound participates in Mannich-type reactions under metal-free conditions :
Protocol for 1-Substituted THIQs :
-
Dissolve cotarnine (1 eq) in methanol
-
Add acetophenone derivatives (1.2 eq)
-
Stir at RT for 25 min → precipitate forms
Key Advantages :
-
No column chromatography required
Stability and Degradation
This compound shows pH-dependent stability:
Hydrolysis Kinetics :
| pH | t₁/₂ (25°C) | Major Degradant |
|---|---|---|
| 1.2 | 8.7 hr | Cotarnic acid |
| 7.4 | 216 hr | Norcotarnine |
| 9.0 | 34 hr | Oxepane derivative |
Storage recommendations: amber vials at 2-8°C under nitrogen .
This comprehensive analysis demonstrates this compound's versatility as a synthetic platform for bioactive molecules. The documented reactions enable rational design of derivatives with enhanced pharmacological profiles, particularly in oncology applications. Recent advances in metal-free coupling and thio-functionalization open new avenues for developing isoform-selective tubulin modulators.
Scientific Research Applications
Cotarnine hydrochloride is employed as a hemostatic agent and is a key component in the synthesis of tritoqualine, an antiallergic drug . There are several pharmaceutically active compounds with a cotarnine core that are capable of exhibiting considerable biological activities .
Scientific Research Applications
Cotarnine, a tetrahydroisoquinoline (THIQ) scaffold, is produced by the oxidative degradation of noscapine . Cotarnine derivatives containing a cotarnine core have been synthesized and have demonstrated promising cytotoxic properties . Chemical modifications to the C-6 position of the noscapine molecule have been shown to enhance its anticancer activity .
One study synthesized a series of novel THIQ derivatives of noscapine and cotarnine by conjugation of amino acids at the C-6 position and evaluated their potential anticancer activities in vitro and in vivo .
Cotarnine has been investigated for various biological activities, and research has explored the synthesis of cotarnine analogs with notable biological activities . Cotarnine is one of noscapine’s oxidative degradation products . Several pharmaceutically active compounds with a cotarnine core are capable of exhibiting considerable biological activities .
Case Studies
this compound has been historically used as a hemostatic agent .
One study reports on the successful treatment of boils using bacteriophage . In one instance, a medical student suffering from a severe boil in the right nostril experienced complete pain relief within three and a half hours after the application of bacteriophage-saturated absorbent cotton . By the second day, the boil opened, and within 48 hours, all signs of the boil disappeared .
Mechanism of Action
Cotarnine hydrochloride exerts its effects through its interaction with molecular targets involved in cancer cell proliferation. The compound inhibits the growth of cancer cells by interfering with specific pathways that regulate cell division and apoptosis.
Comparison with Similar Compounds
Data Table: Comparative Analysis of this compound and Analogues
Biological Activity
Cotarnine hydrochloride, a derivative of noscapine, is a natural alkaloid primarily isolated from Papaver pseudo-orientale. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological properties, synthesis methods, and its implications in medical applications.
Chemical Structure and Synthesis
This compound is classified as a tetrahydroisoquinoline (THIQ) alkaloid. It is synthesized through the oxidative degradation of noscapine, which itself is derived from opium poppy. The synthesis involves several steps including demethylation and coupling with amino acids to enhance its biological activity .
Table 1: Synthesis Pathway of this compound
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Oxidation | HNO₃ | Cotarnine |
| 2 | Dehydration | TFA | Hydrocotarnine |
| 3 | Demethylation | H₂O₂, FeSO₄ | Cotarnine |
| 4 | Coupling | TBTU, Amino Acids | Cotarnine-Amino Acid Conjugates |
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential as an anticancer agent and a hemostatic agent.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that cotarnine derivatives possess higher anticancer activity compared to their parent compound, noscapine. The half-maximal inhibitory concentration (IC₅₀) values indicate that certain cotarnine derivatives are more potent against HeLa cells than noscapine itself .
Table 2: Cytotoxicity of Cotarnine Compounds
| Compound | IC₅₀ (μM) |
|---|---|
| Cotarnine | 575.3 |
| Noscapine | 215.5 |
| Cotarnine-tryptophan | 54.5 |
The mechanism by which cotarnine exerts its anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. Studies indicate that cotarnine analogues can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells . This mechanism is similar to that observed with other known anticancer agents.
Pharmacological Applications
This compound is utilized in various pharmacological contexts:
- Hemostatic Agent : It has been employed to control bleeding due to its ability to promote clot formation.
- Antiallergic Drug : As a precursor for tritoqualine, this compound contributes to the synthesis of compounds with antiallergic properties .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study on Cancer Treatment : In a controlled study involving breast cancer models, cotarnine-tryptophan conjugates demonstrated substantial tumor growth inhibition compared to controls. The study concluded that these conjugates could serve as promising candidates for further development in cancer therapy .
- Clinical Use as a Hemostatic Agent : A clinical trial assessed the effectiveness of this compound in patients undergoing surgical procedures. Results indicated a significant reduction in postoperative bleeding when administered preoperatively .
Q & A
Q. What strategies mitigate bias in literature reviews for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
